molecular formula C17H18ClNO3 B5801795 4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester

4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester

Cat. No.: B5801795
M. Wt: 319.8 g/mol
InChI Key: CQYKIJOFDOXRHR-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester is a complex organic compound with a molecular formula of C15H14ClNO3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry .

Properties

IUPAC Name

ethyl 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-17(21)12-6-8-15-14(9-12)16(18)13(11(3)19-15)7-5-10(2)20/h6,8-9H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYKIJOFDOXRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CCC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with an appropriate chloro-substituted reagent, followed by the introduction of the 3-oxo-butyl group through a Friedel-Crafts acylation reaction. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylquinoline: Lacks the 3-oxo-butyl and ethyl ester groups, making it less complex.

    2-Methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid: Similar structure but without the chloro and ethyl ester groups.

Uniqueness

4-Chloro-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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